(5-Amino-2-methylphenyl)methanol

Overview

Description

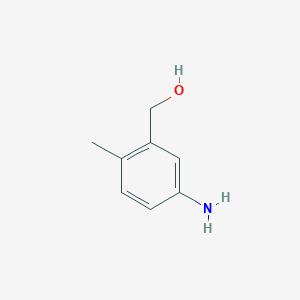

(5-Amino-2-methylphenyl)methanol is an organic compound with the molecular formula C8H11NO and a molecular weight of 137.18 g/mol . It is a derivative of benzyl alcohol, where the benzene ring is substituted with an amino group at the 5-position and a methyl group at the 2-position. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors

Mode of Action

It’s worth noting that related compounds, such as indole derivatives, have shown a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The interaction of (5-Amino-2-methylphenyl)methanol with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Related compounds, such as indole derivatives, have been found to affect a variety of biochemical pathways . The downstream effects of these interactions are diverse and depend on the specific biological activity of the compound.

Result of Action

Related compounds have shown a variety of effects at the molecular and cellular level

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

(5-Amino-2-methylphenyl)methanol can be synthesized through several methods. One common synthetic route involves the reduction of (2-methyl-5-nitrophenyl)methanol using hydrogen gas in the presence of palladium on activated charcoal as a catalyst. The reaction is typically carried out in ethyl acetate under atmospheric pressure for 24 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the reduction of nitro compounds to amino compounds using hydrogenation is a widely used industrial process, suggesting that similar methods could be employed for large-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions

(5-Amino-2-methylphenyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The nitro precursor can be reduced to form the amino compound.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Hydrogen gas with palladium on activated charcoal as a catalyst.

Substitution: Various nucleophiles can be used, depending on the desired substitution product.

Major Products Formed

Oxidation: (5-Amino-2-methylphenyl)aldehyde or (5-Amino-2-methylbenzoic acid).

Reduction: this compound from (2-methyl-5-nitrophenyl)methanol.

Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

(5-Amino-2-methylphenyl)methanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Used in the production of fine chemicals and pharmaceutical intermediates.

Comparison with Similar Compounds

Similar Compounds

(5-Amino-2-methylbenzyl alcohol): Similar structure but lacks the hydroxyl group on the benzene ring.

(5-Amino-2-methylbenzenemethanol): Another name for (5-Amino-2-methylphenyl)methanol.

(2-Methyl-5-nitrophenyl)methanol: Precursor compound used in the synthesis of this compound.

Uniqueness

This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its combination of an amino group and a hydroxyl group makes it a versatile intermediate in organic synthesis and a potential candidate for various biological applications.

Biological Activity

(5-Amino-2-methylphenyl)methanol, also known as 5-amino-2-methylphenol, is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

Structural Characteristics

The compound features an amino group and a hydroxymethyl group attached to a methyl-substituted phenyl ring. These functional groups are crucial for its biological interactions, allowing it to participate in hydrogen bonding and other intermolecular interactions that can influence biological pathways.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been studied for its effectiveness against various bacterial strains and fungi. For instance, studies have shown that compounds with similar structures often display activity against pathogens like E. coli and Candida albicans, suggesting that this compound may share these properties.

2. Anticancer Properties

The compound has also garnered attention for its potential anticancer effects. Preliminary studies suggest that it may inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For example, derivatives of similar compounds have demonstrated cytotoxic effects against various cancer cell lines, including lung and breast cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The amino group may interact with active sites of enzymes, inhibiting their function. This is particularly relevant in metabolic pathways related to cancer cell proliferation.

- Receptor Modulation : The compound may bind to specific receptors, influencing signaling pathways that regulate cell growth and apoptosis.

- Membrane Interaction : Its hydrophobic characteristics allow it to integrate into cellular membranes, potentially disrupting membrane integrity and function, which is particularly effective against microbial cells.

Toxicological Profile

Understanding the safety profile of this compound is essential for its potential therapeutic application. Toxicological studies indicate:

- Low Toxicity : The compound has shown low acute toxicity in animal models, with LD50 values exceeding 5000 mg/kg body weight .

- Irritation Potential : It exhibits slight irritant properties on skin and eyes, necessitating careful handling in laboratory settings .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in various biological contexts:

- In vitro Studies : A study involving human cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls.

- Antimicrobial Testing : In laboratory settings, this compound was tested against clinical isolates of Candida. Results indicated a dose-dependent inhibition of fungal growth, supporting its potential use as an antifungal agent .

Applications in Research and Industry

This compound serves as an important intermediate in organic synthesis and has potential applications in pharmaceuticals:

- Pharmaceutical Development : Its unique structure makes it a candidate for developing new antimicrobial and anticancer drugs.

- Chemical Synthesis : The compound is utilized as a building block for synthesizing more complex organic molecules used in various industrial applications.

Properties

IUPAC Name |

(5-amino-2-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-2-3-8(9)4-7(6)5-10/h2-4,10H,5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLPOTCGMVRSMDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60303286 | |

| Record name | (5-amino-2-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60303286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111437-10-6 | |

| Record name | (5-amino-2-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60303286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.